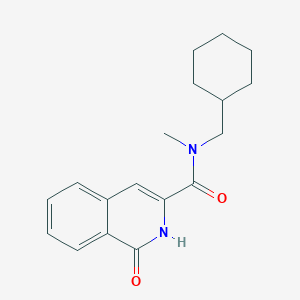![molecular formula C27H31N3O2 B7495852 1-(9H-CARBAZOL-9-YL)-3-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PROPANOL](/img/structure/B7495852.png)
1-(9H-CARBAZOL-9-YL)-3-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PROPANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-CARBAZOL-9-YL)-3-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PROPANOL is a complex organic compound that features a carbazole moiety linked to a piperazine ring, which is further substituted with a methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-CARBAZOL-9-YL)-3-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PROPANOL typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole nucleus can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Substitution with Methoxybenzyl Group: The methoxybenzyl group is attached through alkylation reactions, using reagents like methoxybenzyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the carbazole and piperazine intermediates under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-CARBAZOL-9-YL)-3-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PROPANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxybenzyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(9H-CARBAZOL-9-YL)-3-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PROPANOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(9H-CARBAZOL-9-YL)-3-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PROPANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-Carbazol-9-yl)benzaldehyde: A related compound with a similar carbazole structure, used in organic synthesis and materials science.
4,4’-di(carbazol-9-yl)benzil: Another compound featuring carbazole moieties, utilized in the development of organic electronic materials.
Uniqueness
1-(9H-CARBAZOL-9-YL)-3-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PROPANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl substitution and piperazine ring make it particularly versatile for various applications, distinguishing it from other carbazole derivatives.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-32-23-12-10-21(11-13-23)18-28-14-16-29(17-15-28)19-22(31)20-30-26-8-4-2-6-24(26)25-7-3-5-9-27(25)30/h2-13,22,31H,14-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZYRMWFYFBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)
![Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7495789.png)

![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)
![3-[[3-(1H-benzimidazol-2-yl)propanoylamino]methyl]benzamide](/img/structure/B7495822.png)

![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![4-(4-Methoxyphenyl)-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495849.png)
![N-[2-[4-(1,3-benzothiazol-2-ylmethyl)anilino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7495860.png)
![4-methyl-N-[1-[1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7495861.png)

![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)
